molecular formula C22H19ClN4O3 B2628283 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903866-89-7

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2628283
CAS RN: 903866-89-7
M. Wt: 422.87
InChI Key: YYCYVKNNELQYEX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as ML277, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2011 and has since been investigated for its mechanism of action, biochemical and physiological effects, and future applications in scientific research.

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized and investigated compounds structurally related to 2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, revealing their potential antimicrobial activities. For example:

  • Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of the synthesized compounds showed good to moderate activities against the test microorganisms (Bektaş et al., 2007).
  • Mhaske et al. (2014) synthesized a series of compounds with a thiazole and piperazine structure, showing moderate to good antimicrobial activity (Mhaske et al., 2014).
  • Deshmukh et al. (2017) synthesized a series of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus, showing moderate activity towards certain bacteria (Deshmukh et al., 2017).

Molecular Docking and Binding Studies

Research involving structurally similar compounds also includes molecular docking and binding studies to understand their interaction with biological targets:

  • Karayel (2021) conducted a detailed study on the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, which are structurally similar to the compound . The study included density functional theory and molecular docking to understand the compounds' interaction with the EGFR binding pocket (Karayel, 2021).
  • Gao et al. (2012) synthesized carbon-11-labeled arylpiperazinylthioalkyl derivatives, including a compound structurally similar to the one , for imaging of 5-HT1AR using PET radioligands (Gao et al., 2012).

properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-9-5-3-7-16(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-2-4-8-17(15)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCYVKNNELQYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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